

# GSK1360707: A Technical Deep Dive into its Patented Core

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Compound of Interest		
Compound Name:	GSK1360707	
Cat. No.:	B1672351	Get Quote

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## Introduction

**GSK1360707** is a potent triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Developed by GlaxoSmithKline, it was investigated for the treatment of major depressive disorder (MDD). This technical guide provides an in-depth overview of the core patent information for **GSK1360707**, focusing on its in vitro pharmacology and the experimental protocols utilized in its initial characterization.

**Core Compound Information** 

IUPAC Name	(1S,6R)-6-(3,4-dichlorophenyl)-1- (methoxymethyl)-3-azabicyclo[4.1.0]heptane
Molecular Formula	C14H17Cl2NO
Molecular Weight	286.2 g/mol
Patent Applicant	GlaxoSmithKline
Key Patent	WO/2008/031772

# In Vitro Pharmacology: Quantitative Data



The following tables summarize the in vitro binding affinities and functional potencies of **GSK1360707** for the human monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity of GSK1360707

Transporter	Radioligand	Kı (nM)
hSERT	[³H]Citalopram	1.3
hNET	[³H]Nisoxetine	2.5
hDAT	[ <sup>3</sup> H]WIN 35,428	12

K<sub>i</sub> (inhibitor constant) is a measure of the binding affinity of a ligand to a receptor. A lower K<sub>i</sub> value indicates a higher binding affinity.

Table 2: Monoamine Reuptake Inhibition Potency of GSK1360707

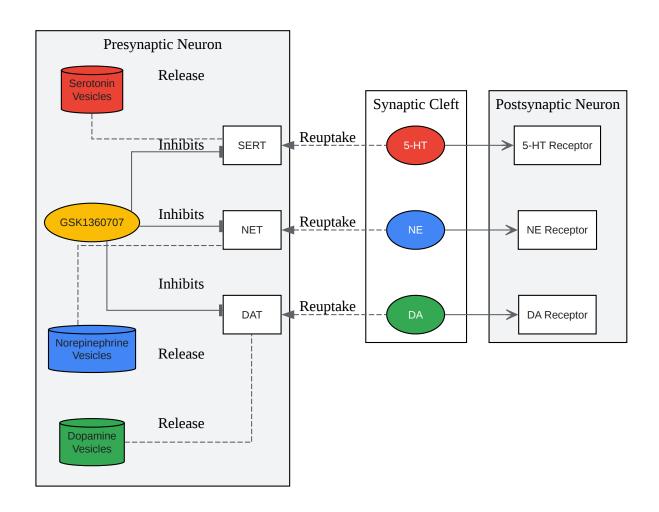
Transporter	Substrate	IC50 (nM)
hSERT	[³H]5-HT	0.8
hNET	[³H]NE	1.8
hDAT	[³H]DA	8.6

IC<sub>50</sub> (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC<sub>50</sub> value indicates a higher potency.

# **Signaling Pathway**

**GSK1360707**'s mechanism of action involves the simultaneous blockade of SERT, NET, and DAT. This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.





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Caption: Mechanism of action of GSK1360707.

# **Experimental Protocols**

The following are detailed methodologies for the key in vitro experiments cited in the patent literature for the characterization of **GSK1360707**.

# **Radioligand Binding Assays**



Objective: To determine the binding affinity (K<sub>i</sub>) of **GSK1360707** for the human serotonin, norepinephrine, and dopamine transporters.

## Materials:

- HEK293 cells stably expressing hSERT, hNET, or hDAT.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Radioligands: [3H]Citalopram for hSERT, [3H]Nisoxetine for hNET, [3H]WIN 35,428 for hDAT.
- Non-specific binding competitors: 10  $\mu$ M Paroxetine for hSERT, 10  $\mu$ M Desipramine for hNET, 10  $\mu$ M GBR 12909 for hDAT.
- GSK1360707 stock solution and serial dilutions.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and liquid scintillation counter.

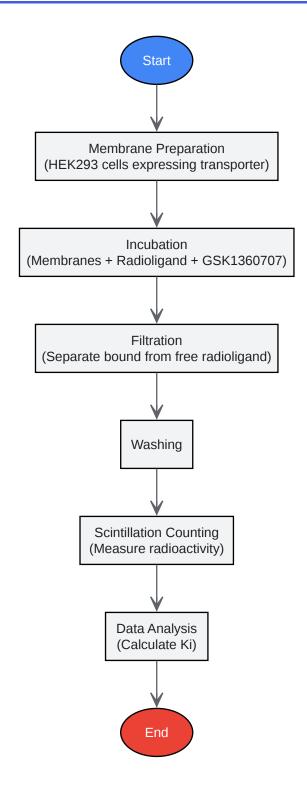
## Procedure:

- Membrane Preparation:
  - Harvest HEK293 cells expressing the target transporter.
  - Homogenize cells in ice-cold membrane preparation buffer.
  - Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
  - Resuspend the resulting pellet (cell membranes) in assay buffer.
  - Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:



- In a 96-well plate, combine:
  - 50 μL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding).
  - 50 μL of radioligand at a concentration near its K-d.
  - 50 μL of GSK1360707 at various concentrations.
  - 50 μL of the cell membrane preparation (typically 5-20 μg of protein).
- Incubate at room temperature for 60-120 minutes to reach equilibrium.
- Filtration and Washing:
  - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
  - Wash the filters three times with ice-cold assay buffer.
- · Quantification:
  - Place the filters in scintillation vials with scintillation cocktail.
  - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Determine the IC<sub>50</sub> value of GSK1360707 by non-linear regression analysis of the competition binding data.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_-d)$ , where [L] is the concentration of the radioligand and  $K_-d$  is its dissociation constant.





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Caption: Workflow for the radioligand binding assay.

## **Monoamine Reuptake Inhibition Assays**



Objective: To determine the functional potency ( $IC_{50}$ ) of **GSK1360707** in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

## Materials:

- HEK293 cells stably expressing hSERT, hNET, or hDAT.
- Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl<sub>2</sub>, 1.2 mM MgSO<sub>4</sub>, 1.2 mM KH<sub>2</sub>PO<sub>4</sub>, 25 mM HEPES, 5.6 mM glucose, pH 7.4.
- Radiolabeled substrates: [3H]5-HT for hSERT, [3H]NE for hNET, [3H]DA for hDAT.
- Non-specific uptake inhibitor: 10  $\mu$ M Fluoxetine for hSERT, 10  $\mu$ M Desipramine for hNET, 10  $\mu$ M GBR 12909 for hDAT.
- GSK1360707 stock solution and serial dilutions.
- 96-well cell culture plates.
- Scintillation cocktail and liquid scintillation counter.

## Procedure:

- Cell Culture:
  - Plate HEK293 cells expressing the target transporter in 96-well plates and grow to confluence.
- Uptake Assay:
  - Wash the cells twice with KRH buffer.
  - Pre-incubate the cells with various concentrations of GSK1360707 or vehicle in KRH buffer for 15-30 minutes at 37°C.
  - Initiate the uptake by adding the radiolabeled substrate at a concentration near its K-m.
  - Incubate for a short period (typically 5-15 minutes) at 37°C.

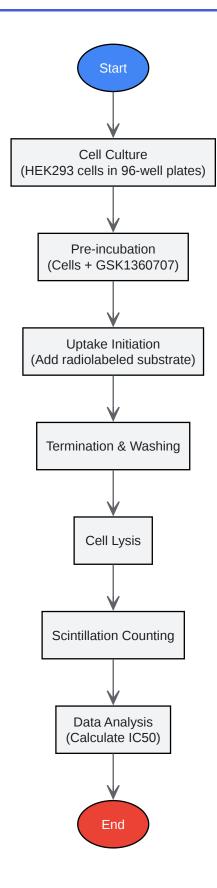
## Foundational & Exploratory





- Termination and Washing:
  - Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
- Cell Lysis and Quantification:
  - Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
  - Transfer the lysate to scintillation vials with scintillation cocktail.
  - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake.
  - Calculate the percentage of inhibition for each concentration of **GSK1360707**.
  - Determine the IC<sub>50</sub> value by non-linear regression analysis of the concentration-response curve.





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Caption: Workflow for the reuptake inhibition assay.



## Conclusion

The patent literature for **GSK1360707** provides a solid foundation for understanding its core pharmacological properties. The in vitro data clearly demonstrate its potent and relatively balanced inhibition of the three major monoamine transporters. The detailed experimental protocols outlined herein offer a reproducible framework for the characterization of similar compounds in drug discovery and development. Further investigation into its in vivo efficacy and safety profile is necessary to fully elucidate its therapeutic potential.

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